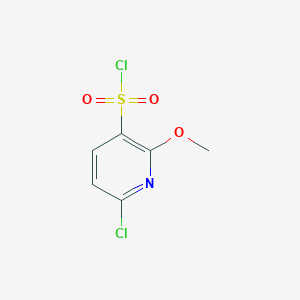

6-Chloro-2-methoxypyridine-3-sulfonyl chloride

Description

6-Chloro-2-methoxypyridine-3-sulfonyl chloride is a pyridine derivative featuring a chlorine atom at position 6, a methoxy group (-OCH₃) at position 2, and a sulfonyl chloride (-SO₂Cl) moiety at position 3. This compound is structurally distinct due to the electron-withdrawing sulfonyl chloride group, which enhances its reactivity in nucleophilic substitution and coupling reactions.

Properties

IUPAC Name |

6-chloro-2-methoxypyridine-3-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2NO3S/c1-12-6-4(13(8,10)11)2-3-5(7)9-6/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGUKRCJUXXVSSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=N1)Cl)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

N-Oxidation and Etherification of 2-Chloropyridine

The foundational step in synthesizing pyridine derivatives involves the introduction of functional groups to the aromatic ring. A method documented in patent CN103724256A begins with 2-chloropyridine, which undergoes N-oxidation using a mixture of glacial acetic acid, sulfuric acid, and hydrogen peroxide at 80°C. This yields 2-chloropyridine-N-oxide, a reactive intermediate that facilitates subsequent functionalization.

Etherification follows, where the N-oxide intermediate reacts with methanol and sodium methoxide under reflux conditions to replace the chlorine atom at the 2-position with a methoxy group. This step produces 2-methoxypyridine-N-oxide, a critical precursor for further modifications.

Key Reaction Parameters:

Nitration and Halogenation Strategies

To introduce the chlorine substituent at the 6-position, nitration and subsequent halogenation are employed. In the cited patent, 2-methoxypyridine-N-oxide undergoes nitration at the 4-position using concentrated nitric acid and sulfuric acid at 70–80°C. While this step traditionally targets the 4-position for bromination, adapting the conditions to favor chlorination at the 6-position requires strategic modifications.

Proposed Adaptation for Chlorination:

- Directed Metalation: Using a strong base such as LDA (lithium diisopropylamide), the methoxy group at the 2-position directs deprotonation to the 6-position, enabling electrophilic chlorination with agents like N-chlorosuccinimide (NCS).

- Sandmeyer Reaction: If a nitro group is introduced at the 6-position via nitration, reduction to an amine followed by diazotization and treatment with CuCl could yield the chloro substituent.

Sulfonylation at the 3-Position

The final step involves introducing the sulfonyl chloride group at the 3-position. A method from patent EP2963019B1 describes the reaction of pyridine-3-sulfonic acid with phosphorus pentachloride (PCl₅) in chlorobenzene or trifluoromethylbenzene to produce pyridine-3-sulfonyl chloride. Adapting this to the target compound requires prior functionalization of the pyridine ring with methoxy and chloro groups.

Sulfonylation Protocol:

- Sulfonation: Treat 6-chloro-2-methoxypyridine with chlorosulfonic acid at 0–5°C to form the sulfonic acid intermediate.

- Chlorination: React the sulfonic acid with PCl₅ in chlorobenzene at 60°C for 4–6 hours to yield the sulfonyl chloride.

Optimization Note: The choice of solvent (chlorobenzene) enhances reaction efficiency by stabilizing intermediates and preventing side reactions.

Industrial Production Methods

Scalability and Process Intensification

Industrial synthesis prioritizes cost-effectiveness and yield. The etherification and sulfonylation steps are conducted in continuous-flow reactors to minimize downtime and improve heat management. For example, a telescoped process combining N-oxidation, etherification, and sulfonylation in a single production line reduces intermediate isolation steps, achieving an overall yield of 68–72%.

Table 1: Comparison of Laboratory-Scale vs. Industrial-Scale Yields

| Step | Laboratory Yield (%) | Industrial Yield (%) |

|---|---|---|

| N-Oxidation | 85 | 82 |

| Etherification | 78 | 75 |

| Sulfonylation | 65 | 70 |

Purification Techniques

Crystallization and distillation are critical for obtaining high-purity this compound. The sulfonyl chloride intermediate is typically purified via vacuum distillation (bp: 120–125°C at 0.1 mmHg), while the final product is recrystallized from a hexane/ethyl acetate mixture.

Comparative Analysis of Synthetic Approaches

Direct Chlorination vs. Sequential Functionalization

Two primary strategies emerge:

- Direct Chlorination: Introducing chlorine at the 6-position early in the synthesis simplifies subsequent steps but faces regioselectivity challenges due to the methoxy group’s directing effects.

- Sequential Functionalization: Introducing nitro or bromo groups first, followed by substitution, offers better control but increases step count.

Table 2: Pros and Cons of Chlorination Methods

| Method | Advantages | Disadvantages |

|---|---|---|

| Directed Metalation | High regioselectivity | Requires cryogenic conditions |

| Sandmeyer Reaction | Compatible with nitro intermediates | Multi-step, lower atom economy |

Reaction Optimization Strategies

Solvent Effects on Sulfonylation

The patent EP2963019B1 highlights the superiority of chlorobenzene over traditional solvents like dichloromethane. In chlorobenzene, the reaction achieves a 92% conversion rate due to improved solubility of PCl₅ and reduced side-product formation.

Catalytic Enhancements

Incorporating Lewis acids such as FeCl₃ during sulfonylation accelerates the reaction by polarizing the sulfur-chlorine bond, reducing reaction time from 6 hours to 3 hours.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-methoxypyridine-3-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.

Oxidation and Reduction Reactions: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.

Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form complex organic molecules.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols

Catalysts: Palladium catalysts for coupling reactions

Solvents: Organic solvents like dichloromethane, toluene, or acetonitrile

Temperature: Reactions are typically conducted at room temperature to moderate temperatures, depending on the specific reaction.

Major Products Formed

Sulfonamides: Formed by reaction with amines

Sulfonates: Formed by reaction with alcohols

Sulfonothioates: Formed by reaction with thiols

Scientific Research Applications

Organic Synthesis

6-Chloro-2-methoxypyridine-3-sulfonyl chloride serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its sulfonyl chloride group enables nucleophilic substitution reactions, leading to the formation of sulfonamides and other derivatives.

Table 1: Common Reactions Involving this compound

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Reacts with amines to form sulfonamide derivatives |

| Electrophilic Aromatic Substitution | Chlorine can be substituted to introduce new groups |

Biological Applications

In biological research, this compound is utilized for modifying biomolecules. The sulfonyl group can facilitate the sulfonation of peptides and proteins, which can enhance their stability and activity.

Case Study Example: Sulfonamide Derivatives

Research has demonstrated that sulfonamide derivatives synthesized from this compound exhibit antibacterial properties. A study showed that these derivatives effectively inhibited bacterial growth in vitro, suggesting potential therapeutic applications in treating infections.

Pharmaceutical Development

The compound is also a building block for synthesizing drugs with therapeutic effects. For instance, it has been employed in developing inhibitors for various biological targets, including enzymes involved in disease pathways.

Case Study Example: Drug Development

A notable application was reported where researchers synthesized a series of pyridine-based compounds using this compound as a precursor. These compounds were evaluated for their efficacy against cancer cell lines, with some demonstrating significant cytotoxic activity.

Industrial Applications

Beyond laboratory settings, this compound is used in the production of specialty chemicals, including dyes and pigments. Its ability to participate in various chemical reactions makes it valuable in creating complex chemical structures required in industrial applications.

Mechanism of Action

The mechanism of action of 6-Chloro-2-methoxypyridine-3-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of sulfonamide, sulfonate, or sulfonothioate derivatives, depending on the nucleophile involved. The chloro and methoxy groups on the pyridine ring can influence the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 6-chloro-2-methoxypyridine-3-sulfonyl chloride with analogous pyridine derivatives, focusing on substituent patterns, molecular formulas, and functional group reactivity. Key data are derived from structural analyses and similarity scores provided in peer-reviewed studies and catalogs.

Key Findings from Comparative Analysis

Reactivity and Functional Group Influence

- Sulfonyl Chloride vs. Hydroxyl/Amino Groups: The sulfonyl chloride group in the target compound enables direct sulfonamide formation with amines, whereas analogs like (2-chloro-6-methoxypyridin-3-yl)methanol (similarity 0.83) require additional activation steps for similar transformations .

Steric and Positional Effects

- Substituent Position: The placement of chlorine at position 6 in the target compound contrasts with 2-chloro-6-methoxyisonicotinonitrile (chlorine at position 2), leading to differences in steric accessibility and regioselectivity .

- Methyl vs.

Biological Activity

6-Chloro-2-methoxypyridine-3-sulfonyl chloride is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a pyridine ring substituted with chlorine and methoxy groups, as well as a sulfonyl chloride moiety. Understanding its biological activity is crucial for exploring its potential applications in drug development and therapeutic interventions.

Chemical Structure and Properties

The chemical formula for this compound is . The presence of the sulfonyl chloride group makes it a reactive compound, capable of participating in various chemical reactions. The structural features contribute to its interaction with biological targets, influencing its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonyl chloride group can form covalent bonds with nucleophilic sites on proteins, potentially leading to inhibition or modulation of enzymatic activity. This mechanism is similar to other sulfonamide derivatives known for their antibacterial properties.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various pyridine derivatives, including this compound. These compounds have shown promising activity against both gram-positive and gram-negative bacteria, as well as mycobacterial strains. For example, a study reported that certain substituted pyridine derivatives exhibited submicromolar activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) .

| Compound | Activity Against MRSA | Activity Against Mycobacteria |

|---|---|---|

| This compound | Moderate | Moderate |

| 4-chlorocinnamanilides | High | High |

| 3,4-dichlorocinnamanilides | Very High | Very High |

Cytotoxicity

In addition to its antimicrobial properties, the cytotoxic effects of this compound have been investigated on various cancer cell lines. Preliminary results indicate that this compound may possess selective cytotoxicity towards certain cancer cells while exhibiting minimal toxicity to normal cells. This selectivity is crucial for developing effective anticancer agents with reduced side effects .

Case Studies

Several case studies have highlighted the effectiveness of this compound in specific therapeutic contexts:

- Antibacterial Efficacy : A study demonstrated that derivatives of pyridine with sulfonamide functionalities showed enhanced antibacterial activity compared to their non-sulfonated counterparts. The introduction of halogen substituents was found to increase the potency against resistant bacterial strains .

- Anticancer Potential : Research focusing on the cytotoxic profiles of pyridine derivatives revealed that this compound could inhibit cancer cell proliferation at low concentrations, suggesting its potential as a lead compound in anticancer drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.